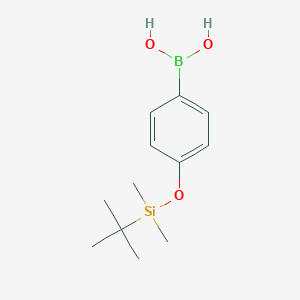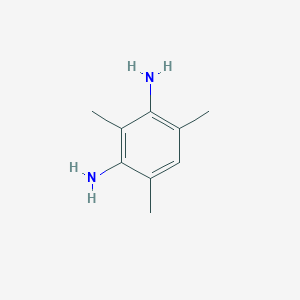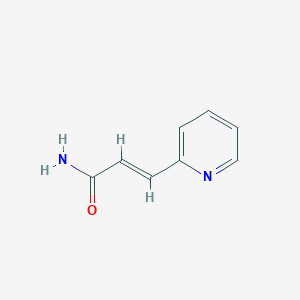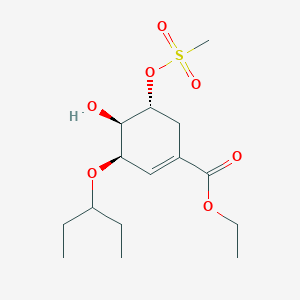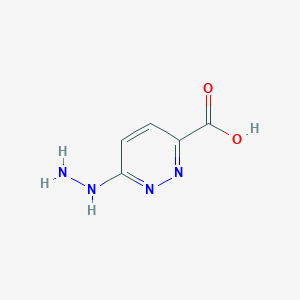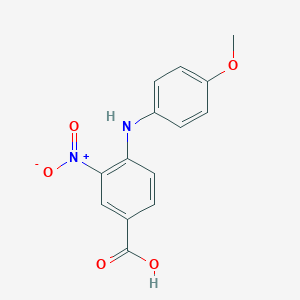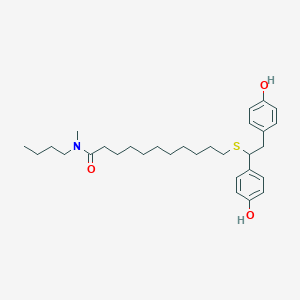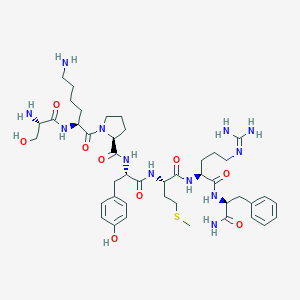
Seryl-lysyl-prolyl-tyrosyl-methionyl-arginyl-phenylalaninamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Seryl-lysyl-prolyl-tyrosyl-methionyl-arginyl-phenylalaninamide, commonly known as SLPTMRA, is a peptide that has gained significant attention in the field of scientific research. This peptide has been shown to have various biochemical and physiological effects, making it a potential candidate for future research.
Mecanismo De Acción
The mechanism of action of SLPTMRA is not fully understood. However, it is believed to act by binding to specific receptors on the cell surface, leading to the activation of various signaling pathways. This, in turn, leads to the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
SLPTMRA has been shown to have various biochemical and physiological effects. It has been shown to have antimicrobial properties against a wide range of bacteria, including drug-resistant strains. Additionally, SLPTMRA has been shown to have anticancer properties, inhibiting the growth and proliferation of cancer cells. SLPTMRA has also been shown to modulate the immune system, leading to increased production of cytokines and chemokines. Finally, SLPTMRA has been shown to improve wound healing, promoting the growth of new blood vessels and the formation of new tissue.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using SLPTMRA in lab experiments is its stability. SLPTMRA is resistant to degradation by proteases, making it an ideal candidate for in vitro and in vivo studies. Additionally, SLPTMRA is relatively easy to synthesize using SPPS, making it readily available for research purposes. One limitation of using SLPTMRA in lab experiments is its cost. The synthesis of SLPTMRA can be expensive, limiting its use in some research settings.
Direcciones Futuras
There are several future directions for the study of SLPTMRA. One potential direction is the development of new antimicrobial and anticancer drugs based on SLPTMRA. Additionally, SLPTMRA could be studied further for its potential use in immunotherapy and wound healing. Finally, the mechanism of action of SLPTMRA could be studied in more detail to gain a better understanding of its biochemical and physiological effects.
Conclusion:
In conclusion, SLPTMRA is a peptide that has gained significant attention in the field of scientific research. It has been shown to have various biochemical and physiological effects, making it a potential candidate for future research. The synthesis method, scientific research application, mechanism of action, advantages and limitations for lab experiments, and future directions of SLPTMRA have been discussed in this paper. Further research is needed to fully understand the potential of SLPTMRA in various therapeutic applications.
Métodos De Síntesis
SLPTMRA can be synthesized using solid-phase peptide synthesis (SPPS) method. This method involves the use of a solid support, typically a resin, to which the first amino acid is attached. The remaining amino acids are then added one by one, in a specific sequence, until the desired peptide is formed. The final product is then cleaved from the resin and purified using various chromatographic techniques.
Aplicaciones Científicas De Investigación
SLPTMRA has been studied extensively for its potential therapeutic applications. It has been shown to have antimicrobial and anticancer properties, making it a potential candidate for the development of new drugs. Additionally, SLPTMRA has been studied for its ability to modulate the immune system and improve wound healing.
Propiedades
Número CAS |
144909-42-2 |
|---|---|
Fórmula molecular |
C43H66N12O9S |
Peso molecular |
927.1 g/mol |
Nombre IUPAC |
(2S)-1-[(2S)-6-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]hexanoyl]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C43H66N12O9S/c1-65-22-18-31(39(61)50-30(12-7-20-49-43(47)48)38(60)53-33(36(46)58)23-26-9-3-2-4-10-26)51-40(62)34(24-27-14-16-28(57)17-15-27)54-41(63)35-13-8-21-55(35)42(64)32(11-5-6-19-44)52-37(59)29(45)25-56/h2-4,9-10,14-17,29-35,56-57H,5-8,11-13,18-25,44-45H2,1H3,(H2,46,58)(H,50,61)(H,51,62)(H,52,59)(H,53,60)(H,54,63)(H4,47,48,49)/t29-,30-,31-,32-,33-,34-,35-/m0/s1 |
Clave InChI |
BDVQHXGSEWXYON-POFDKVPJSA-N |
SMILES isomérico |
CSCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@H](CO)N |
SMILES |
CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C(CO)N |
SMILES canónico |
CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C(CO)N |
Otros números CAS |
144909-42-2 |
Secuencia |
SKPYMRF |
Sinónimos |
Ser-Lys-Pro-Tyr-Met-Arg-Phe-NH2 seryl-lysyl-prolyl-tyrosyl-methionyl-arginyl-phenylalaninamide SKPYMRFamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



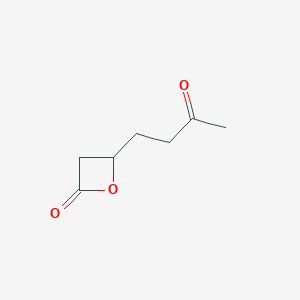

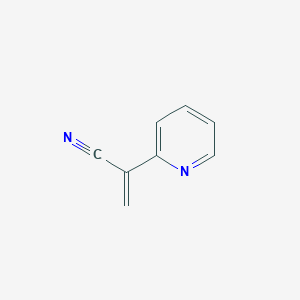
![N,3,3-Trimethyl-1,5-dioxaspiro[5.5]undecan-9-amine hydrochloride](/img/structure/B120875.png)

